molecular formula C17H18N2O4S2 B2380395 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-03-8

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2380395
CAS No.: 896361-03-8
M. Wt: 378.46
InChI Key: DCQSZRTZVCSSOY-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a heterocyclic compound featuring a tetrahydrobenzothiazole core fused with a bicyclic system. The molecule includes a 2-(methylsulfonyl)benzamide substituent, which contributes to its electronic and steric properties.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-17(2)8-11-14(12(20)9-17)24-16(18-11)19-15(21)10-6-4-5-7-13(10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSZRTZVCSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the benzamide group. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been evaluated against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). In a study assessing its efficacy, the compound demonstrated minimum inhibitory concentration (MIC) values that were lower than those of conventional antibiotics like linezolid, indicating its potential as an alternative treatment for resistant infections.

Anticancer Properties

The cytotoxic effects of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been investigated in various cancer cell lines. A comparative study revealed that at concentrations above 10 µM, the compound significantly reduced cell viability in several types of cancer cells. This suggests its potential as a lead compound for developing new anticancer agents.

Antibacterial Efficacy

A case study published in 2023 evaluated the antibacterial activity of this compound against various pathogens. The results indicated that it was effective at inhibiting the growth of several strains of bacteria, including those resistant to multiple drugs. The study highlighted the compound's mechanism of action and its potential therapeutic applications in treating bacterial infections.

Cytotoxic Effects on Cancer Cells

Another significant study focused on the cytotoxicity of this compound against human cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells through specific signaling pathways, making it a candidate for further development in cancer therapy .

Antibacterial Activity (MIC Values)

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)< 10
Escherichia coli< 15
Klebsiella pneumoniae< 20

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The target compound’s 2-(methylsulfonyl)benzamide group distinguishes it from analogs with alternative substituents:

Compound Name / ID Substituent on Benzamide Key Structural Features Biological Activity / Notes
Target Compound 2-(Methylsulfonyl) Electron-withdrawing sulfonyl group enhances polarity and potential hydrogen bonding Likely ROCK1/2 inhibition (inferred from analogs)
Example 31 (WO 2012/006202) 3,4-Dimethoxy Methoxy groups provide electron-donating effects; may reduce metabolic stability Tested for ROCK1/2 inhibition; structural rigidity may affect binding
Example A11 (WO 2016/138335) Pyrazole-carboxamide Bulky pyrazole group introduces steric hindrance; heteroaromatic π-system Designed for kinase inhibition; potential selectivity differences
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 4-(2,5-Dioxopyrrolidin-1-yl) Polar dioxopyrrolidine increases solubility; may alter pharmacokinetics Commercial availability suggests therapeutic potential (CAS 330200-75-4)
Discontinued analog (CAS 868286-61-7) 4-Methyl Methyl group reduces polarity; lower bioavailability Discontinued, possibly due to poor efficacy or stability

Key Observations :

  • The methylsulfonyl group in the target compound likely improves binding affinity compared to methyl or methoxy substituents due to stronger hydrogen-bonding capacity and electron-withdrawing effects.
  • Dioxopyrrolidine-substituted analogs (e.g., CAS 330200-75-4) may exhibit enhanced solubility but reduced membrane permeability compared to the target compound .

Core Heterocycle Modifications

The tetrahydrobenzothiazole core is critical for scaffold stability and target engagement. Analogs with alternative heterocycles include:

Compound Name / ID Core Structure Key Modifications Notes
Target Compound Tetrahydrobenzothiazole Rigid bicyclic system with keto group at position 7 Optimal balance between rigidity and conformational flexibility
Compounds [7–9] (International Journal of Molecular Sciences, 2014) 1,2,4-Triazole-3-thione Triazole-thione tautomerism affects electronic distribution IR data confirms thione tautomer dominance; potential redox activity
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 325987-00-6) Furan-carboxamide Oxygen-containing furan alters π-electron density Reduced steric bulk may improve binding in shallow pockets
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 325986-97-8) Thiophene-carboxamide Sulfur atom enhances lipophilicity; potential for improved blood-brain barrier penetration Thiophene’s aromaticity may stabilize binding interactions

Key Observations :

  • The tetrahydrobenzothiazole core provides a stable scaffold with predictable pharmacokinetics, whereas triazole-thiones (e.g., compounds [7–9]) exhibit tautomerism that could complicate formulation .
  • Thiophene and furan analogs demonstrate how heteroaromatic substitutions influence lipophilicity and target selectivity. Thiophene’s sulfur atom may enhance CNS activity compared to the target compound’s benzamide .

Physicochemical and Spectral Properties

  • IR Spectra : The target compound’s sulfonyl group would show characteristic νS=O stretches (~1350–1150 cm⁻¹), while triazole-thiones (compounds [7–9]) lack C=O bands but exhibit νC=S (~1247–1255 cm⁻¹) .
  • Solubility : The methylsulfonyl group likely improves aqueous solubility over methyl or methoxy analogs but remains less polar than dioxopyrrolidine derivatives .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various biological targets.

Molecular Formula: C17H18N2O2S
Molecular Weight: 318.40 g/mol
CAS Number: 784875

Structure

The compound features a thiazole ring system fused with a benzamide moiety and a methylsulfonyl group. Its unique structure contributes to its biological activity by influencing interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the thiazole moiety is crucial for this activity, as it enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes .

Anticancer Properties

This compound has shown promising anticancer activity in various assays. In vitro studies have indicated that modifications in the benzamide structure can significantly impact cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have been associated with increased potency against cancer cells while maintaining low toxicity to normal cells .

Case Studies

  • Antimalarial Activity : A series of thiazole derivatives were evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that specific modifications in the thiazole structure could enhance activity while reducing cytotoxic effects on HepG2 liver cells .
  • Leishmanicidal Activity : Hybrid compounds combining phthalimide and thiazole structures displayed significant leishmanicidal activity. These compounds reduced the survival rate of Leishmania infantum amastigotes and demonstrated low cytotoxicity towards mammalian cells .
  • Inhibition of Enzymatic Activity : Thiazole derivatives have been investigated for their ability to inhibit urease and other enzymes critical for microbial survival. Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, leading to reduced enzymatic activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at ortho positions on the phenyl ring enhance biological activity.
  • Substituent Effects : The nature of substituents on the thiazole ring significantly influences both potency and selectivity towards different biological targets .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Q. What analytical techniques ensure purity and structural integrity?

A combination of methods is critical:

  • Elemental Analysis : Verify C, H, N, S content (deviation <0.4% from theoretical values) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 407.3) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzo[d]thiazole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up?

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Variability in assay conditions (e.g., cell lines, solvent concentrations).
  • Impurity profiles (e.g., residual solvents affecting toxicity).

Methodological Solutions :

  • Design of Experiments (DOE) : Use factorial designs to isolate critical variables (e.g., pH, temperature) .
  • Meta-Analysis : Pool data from multiple studies, adjusting for confounding factors via multivariate regression .
  • Stability Studies : Evaluate compound degradation under stress conditions (light, humidity) using accelerated stability protocols .

Q. What strategies enhance selectivity in functionalization reactions?

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl for amines) during sulfonylation .
  • Catalytic Control : Use Pd/Cu catalysts for regioselective cross-couplings .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group activation .

Key Methodological Considerations

  • Safety Protocols : Always handle methylsulfonyl intermediates in fume hoods due to potential respiratory hazards .
  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.